Pseudolaric acid B

Description

Properties

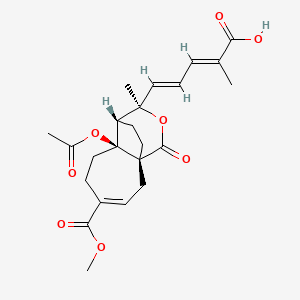

IUPAC Name |

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/b10-5+,14-6+/t17-,21+,22+,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGOFNMYZYBUDT-YDRCMHEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in methanol: 1 mg/mL, clear, colorless, Approximately 10 mg/mL in ethanol, chloroform and dimethyl sulfoxide |

Source

|

| Details | Cayman Chemical Company; MSDS for Pseudolaric Acid B, Product Code 13527, Revision date: 7/6/2010. Available from, as of Mar 25, 2013: https://www.caymanchem.com/msdss/13527m.pdf | |

| Record name | Pseudolaric Acid B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder or crystals, Solid | |

CAS No. |

82508-31-4 |

Source

|

| Record name | Pseudolaric acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 82508-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pseudolaric Acid B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pseudolaric Acid B: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid natural product that has garnered significant attention within the scientific community for its potent biological activities, including antifungal, cytotoxic, and anti-angiogenic properties.[1][2] Its complex chemical structure and promising therapeutic potential make it a subject of intensive research. This technical guide provides an in-depth overview of the natural source of PAB and the current understanding of its biosynthetic pathway. The document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and metabolic engineering.

Natural Source of Pseudolaric Acid B

The primary and most well-documented natural source of Pseudolaric acid B is the root bark of the golden larch tree, Pseudolarix amabilis (also known by its synonym Pseudolarix kaempferi).[1][3][4][5] This deciduous coniferous tree is native to eastern China. While PAB is the major bioactive constituent, the root bark also contains a variety of other related pseudolaric acids and other secondary metabolites.[3]

Biosynthesis Pathway of Pseudolaric Acid B

The biosynthesis of Pseudolaric acid B, like other diterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway then proceeds through a series of cyclization and oxidation reactions.

The First Committed Step: Formation of Pseudolaratriene

The initial and committed step in the biosynthesis of the characteristic carbon skeleton of pseudolaric acids is the conversion of the linear precursor GGPP into the bicyclic diterpene, pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8) .[1] This monofunctional class I diterpene synthase (diTPS) was identified through transcriptome mining of Pseudolarix amabilis roots.[1]

Proposed Subsequent Steps: The Role of Cytochrome P450 Monooxygenases

Following the formation of the pseudolaratriene scaffold, a series of oxidative modifications are required to yield the final structure of Pseudolaric acid B. While the specific enzymes and the exact sequence of these reactions have not been fully elucidated, it is highly probable that cytochrome P450 monooxygenases (P450s) play a crucial role. This is a common theme in the biosynthesis of complex diterpenoids, where P450s are responsible for introducing hydroxyl groups and other functionalities.

The proposed, yet unconfirmed, subsequent steps in the biosynthesis of Pseudolaric acid B from pseudolaratriene likely involve a cascade of stereo- and regio-specific hydroxylations and further oxidations catalyzed by specific P450s, followed by acylations, to form the final complex structure of PAB. The identification and characterization of these downstream enzymes are critical next steps in fully understanding the biosynthesis of this important natural product.

Quantitative Data

Quantitative data on the yield of Pseudolaric acid B from its natural source and the efficiency of the biosynthetic steps are limited in the publicly available literature. The concentration of PAB can vary depending on the age of the tree, the season of harvest, and the specific location of the plant.

| Parameter | Value | Source |

| Natural Abundance | ||

| Concentration in P. amabilis root bark | Not consistently reported; varies significantly. | [1] |

| Biosynthesis Efficiency | ||

| in vitro PxaTPS8 activity | Qualitative confirmation of pseudolaratriene production. | [1] |

| Downstream pathway efficiency | Currently unknown. | - |

Experimental Protocols

The following sections provide generalized methodologies for the extraction and purification of Pseudolaric acid B and the characterization of the key biosynthetic enzyme, PxaTPS8. These protocols are synthesized from various literature sources and should be optimized for specific laboratory conditions.

Extraction and Purification of Pseudolaric Acid B

This protocol outlines a general procedure for the isolation of PAB from the root bark of Pseudolarix amabilis.

Methodology:

-

Preparation of Plant Material: The dried root bark of Pseudolarix amabilis is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered bark is extracted exhaustively with an organic solvent such as ethanol, methanol, or acetone at room temperature. This can be done by maceration or Soxhlet extraction.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. The fraction containing Pseudolaric acid B (typically the ethyl acetate fraction) is collected.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol, to separate the components based on their polarity.

-

Further Purification: Fractions containing Pseudolaric acid B, as identified by thin-layer chromatography (TLC), are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated Pseudolaric acid B is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Characterization of Pseudolaratriene Synthase (PxaTPS8)

This protocol describes a general method for the heterologous expression and functional characterization of the PxaTPS8 enzyme.

Methodology:

-

Gene Synthesis and Cloning: The coding sequence of PxaTPS8 is synthesized and cloned into an appropriate expression vector (e.g., pET series for E. coli or a plant expression vector).

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3) or Agrobacterium tumefaciens for transient expression in Nicotiana benthamiana.

-

Protein Expression and Purification: Expression of the recombinant PxaTPS8 is induced (e.g., with IPTG in E. coli). The cells are harvested, lysed, and the recombinant protein is purified, often using an affinity tag (e.g., His-tag) and chromatography.

-

Enzyme Assays: The catalytic activity of the purified PxaTPS8 is assayed in a reaction mixture containing the substrate GGPP and necessary cofactors (e.g., MgCl₂).

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or diethyl ether) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of pseudolaratriene by comparison of its mass spectrum and retention time with an authentic standard or published data.

Conclusion

Pseudolaric acid B remains a compelling natural product with significant therapeutic promise. Its primary natural source is the root bark of Pseudolarix amabilis. The biosynthesis of PAB is initiated by the cyclization of GGPP to pseudolaratriene, catalyzed by pseudolaratriene synthase (PxaTPS8). While the subsequent oxidative steps are not yet fully characterized, they are likely mediated by cytochrome P450 monooxygenases. Further research to elucidate the complete biosynthetic pathway will be crucial for enabling the biotechnological production of Pseudolaric acid B and its analogues, which could provide a sustainable supply for future drug development.

References

- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Physical and chemical properties of Pseudolaric acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] It has garnered significant attention in the scientific community for its diverse and potent biological activities, including antifungal, anti-angiogenic, and cytotoxic effects. This technical guide provides an in-depth overview of the physical and chemical properties of Pseudolaric acid B, its known mechanisms of action, and detailed experimental protocols for its study.

Physical and Chemical Properties

Pseudolaric acid B is a white to off-white crystalline solid. Its core chemical structure is a complex tricyclic system.[2]

Table 1: Physical and Chemical Properties of Pseudolaric Acid B

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₈O₈ | [3] |

| Molecular Weight | 432.46 g/mol | [3] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 167-169 °C | - |

| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform. | - |

| UV max (λmax) | 262 nm | - |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of Pseudolaric acid B.

Table 2: ¹H NMR Spectral Data of Pseudolaric Acid B (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.29 | d | 15.6 | H-1' |

| 6.44 | dd | 15.6, 10.0 | H-2' |

| 6.09 | d | 10.0 | H-3' |

| 5.86 | s | H-5' | |

| 5.48 | t | 8.0 | H-7 |

| 4.95 | d | 9.2 | H-13 |

| 3.74 | s | OMe | |

| 2.04 | s | OAc | |

| 1.95 | s | Me-6' | |

| 1.15 | s | Me-15 | |

| 1.05 | d | 6.8 | Me-14 |

Note: This is a representative dataset. Actual chemical shifts may vary slightly depending on the solvent and instrument.

Table 3: ¹³C NMR Spectral Data of Pseudolaric Acid B (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 170.8 | C-7' |

| 170.3 | C-11 |

| 167.3 | C-4' |

| 145.0 | C-2' |

| 142.2 | C-3' |

| 138.5 | C-1' |

| 135.2 | C-5 |

| 128.5 | C-6 |

| 121.9 | C-5' |

| 82.5 | C-13 |

| 78.9 | C-4 |

| 74.8 | C-7 |

| 52.0 | OMe |

| ... | ... |

Note: This is a partial dataset. For complete assignments, refer to specialized publications.

Infrared (IR) Spectroscopy

The IR spectrum of Pseudolaric acid B exhibits characteristic absorption bands corresponding to its functional groups.

-

~3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1735 cm⁻¹ (sharp, strong): C=O stretching of the ester.

-

~1690 cm⁻¹ (sharp, strong): C=O stretching of the carboxylic acid and α,β-unsaturated ketone.

-

~1640, 1600 cm⁻¹: C=C stretching of the alkenes.

-

~1230 cm⁻¹: C-O stretching of the ester and ether.

Biological Activities and Signaling Pathways

Pseudolaric acid B exerts its biological effects through the modulation of several key signaling pathways.

Anti-Angiogenic Activity

PAB has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][5] It achieves this by targeting Vascular Endothelial Growth Factor (VEGF) signaling.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. The Trost Synthesis of (-)-Pseudolaric Acid B [organic-chemistry.org]

- 3. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudolarix acid B inhibits angiogenesis by antagonizing the vascular endothelial growth factor-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudolaric acid B mechanism of action in fungal infections

An In-Depth Technical Guide on the Mechanism of Action in Fungal Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for skin ailments, modern research has unveiled its potent antifungal properties against a broad spectrum of pathogenic fungi, including resilient species like Candida tropicalis and Aspergillus fumigatus.[1][2] This technical guide delineates the multifaceted mechanism of action through which Pseudolaric acid B exerts its antifungal effects, providing a comprehensive overview for researchers and drug development professionals. The document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes complex biological pathways and workflows.

Core Mechanisms of Antifungal Action

Pseudolaric acid B employs a multi-pronged attack on fungal pathogens, disrupting critical cellular structures and interfering with essential biochemical pathways. Its primary mechanisms include the destruction of the fungal cell wall and membrane, inhibition of tubulin polymerization, interference with ergosterol biosynthesis, and the induction of apoptosis.

Disruption of Fungal Cell Structure

One of the most immediate and profound effects of Pseudolaric acid B is the compromise of fungal cell integrity. Scanning and transmission electron microscopy studies have revealed that PAB induces significant morphological changes in fungal cells.[3] These alterations include cell deformation, swelling, and eventual collapse.[4][5] The outer membrane often shows perforations, leading to the leakage of intracellular components and a breakdown of cellular homeostasis.[3][4][5] Furthermore, PAB treatment leads to the destruction of intracellular organelles and the formation of vacuoles.[3]

Inhibition of Tubulin Polymerization

A key molecular target of Pseudolaric acid B, identified in both cancer and fungal cells, is tubulin.[4][6] PAB inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[6][7] This disruption of the microtubule network interferes with critical cellular processes, including the formation of the mitotic spindle, which is necessary for cell division.[6] The morphological changes observed in fungi treated with PAB are similar to those caused by other microtubule inhibitors.[4] The IC50 for PAB's inhibition of tubulin assembly has been measured at 1.1 μM.[7] PAB appears to interact with the colchicine binding site on tubulin, acting as a competitive inhibitor.[7]

Interference with Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Pseudolaric acid B has been shown to inhibit the biosynthesis of ergosterol, a mechanism distinct from that of azole antifungals.[8] This inhibition contributes to increased membrane permeability and further compromises the structural integrity of the fungal cell.[8]

Targeting the Rho1 Signaling Pathway in Aspergillus fumigatus

In Aspergillus fumigatus, Pseudolaric acid B has been found to interact with and inhibit Rho1.[2] Rho1 is a small GTPase that is a key regulator of (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a major component of the fungal cell wall.[2] By inhibiting Rho1, PAB disrupts cell wall synthesis, leading to a weakened cell wall that is unable to withstand osmotic stress.[2] This mechanism highlights a specific signaling pathway targeted by PAB in certain fungal species.

Induction of Apoptosis

Pseudolaric acid B is a known inducer of apoptosis, or programmed cell death, in various cell types, and this activity extends to fungal pathogens.[9][10][11] While much of the detailed pathway analysis has been conducted in cancer cells, the core machinery is conserved. PAB-induced apoptosis is often caspase-dependent, involving the activation of key executioner caspases like caspase-3.[9][10] In some cancer cell models, PAB has been shown to induce the mitochondrial apoptosis pathway, characterized by a collapse of the mitochondrial membrane potential, the accumulation of reactive oxygen species (ROS), and the release of cytochrome c.[12] It has also been linked to the modulation of the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and apoptosis.[12]

Quantitative Data on Antifungal Activity

The efficacy of Pseudolaric acid B has been quantified against various fungal species. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and biofilm inhibition data from several studies.

| Fungal Species | PAB MIC Range (µg/mL) | Reference |

| Candida tropicalis (Fluconazole-resistant) | 8 - 16 | [1][4] |

| Candida tropicalis (Fluconazole-susceptible) | 8 - 16 | [1][4] |

| Candida albicans | Not specified, but active | [13] |

| Aspergillus fumigatus | Not specified, but active | [2][14] |

| Colletotrichum gloeosporioides | 0.087 - 1.927 (EC50) | [8] |

| Saprolegnia parasitica | 0.03 | [3] |

| Fungal Species & Condition | PAB Concentration (µg/mL) | Fluconazole Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |

| C. tropicalis (Early phase) | 2 | 16 | 80.36 | [1] |

| C. tropicalis (Mature) | 64 | 2 | ~50 | [1] |

| C. tropicalis (Mature) | 64 | 32 | ~70 | [1] |

| C. tropicalis (Mature) | 64 | 256 | ~80 | [1] |

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest the fungal cells and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of Pseudolaric acid B in a suitable solvent (e.g., DMSO).

-

Perform twofold serial dilutions of PAB in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).[1]

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted PAB.

-

Include a growth control well (fungal inoculum without PAB) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 490 nm).

-

Fungal Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms to assess their viability after treatment with an antifungal agent.

-

Biofilm Formation:

-

Dispense 100 µL of a standardized fungal suspension (1 x 10^7 CFU/mL in RPMI 1640) into the wells of a flat-bottomed 96-well plate.

-

Incubate the plate at 37°C for a period conducive to biofilm formation (e.g., 24 hours for mature biofilms).

-

-

Treatment with Antifungal Agent:

-

After the initial incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 100 µL of fresh RPMI 1640 medium containing the desired concentrations of Pseudolaric acid B to the wells.

-

Incubate for a further 24 hours at 37°C.

-

-

XTT Reduction Assay:

-

Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. A typical final concentration is 0.5 mg/mL XTT and 1 µM menadione in PBS.

-

Wash the biofilms with PBS to remove the antifungal agent.

-

Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm.

-

Calculate the percentage of biofilm inhibition relative to the untreated control.

-

Scanning Electron Microscopy (SEM) of Fungal Cells

This protocol allows for the visualization of the surface morphology of fungal cells after treatment with Pseudolaric acid B.

-

Sample Preparation:

-

Grow fungal cells in the presence or absence of PAB for a specified time.

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS.

-

-

Fixation:

-

Fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2) for 2-4 hours at 4°C.

-

Wash the cells three times with the phosphate buffer.

-

Post-fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.

-

Wash the cells three times with the phosphate buffer.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%) for 10-15 minutes at each concentration.

-

-

Drying and Coating:

-

Critical point dry the samples using liquid carbon dioxide.

-

Mount the dried samples onto aluminum stubs using double-sided carbon tape.

-

Sputter-coat the samples with a thin layer of gold or gold-palladium.

-

-

Imaging:

-

Observe the samples using a scanning electron microscope at an appropriate accelerating voltage.

-

Visualizing the Mechanisms of Action

The following diagrams illustrate key signaling pathways and experimental workflows related to the antifungal action of Pseudolaric acid B.

Caption: Overview of Pseudolaric Acid B's antifungal mechanisms.

Caption: PAB's inhibition of the Rho1 signaling pathway.

Caption: Experimental workflow for evaluating PAB's antifungal activity.

Conclusion

Pseudolaric acid B presents a compelling profile as an antifungal agent with a multifaceted mechanism of action. By simultaneously targeting the cell wall, cell membrane, cytoskeleton, and inducing programmed cell death, PAB creates a formidable barrier to the development of fungal resistance. Its efficacy against fluconazole-resistant strains further underscores its potential as a lead compound for the development of novel antifungal therapies. The detailed understanding of its molecular targets and cellular effects, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation. The unique combination of mechanisms suggests that PAB, or its derivatives, could be valuable additions to the arsenal of antifungal drugs, addressing the growing challenge of fungal infections worldwide.

References

- 1. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudolaric Acid B induces caspase-dependent and caspase-independent apoptosis in u87 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples. | Semantic Scholar [semanticscholar.org]

- 8. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Pseudomonas aeruginosa biofilm formation by 2,2’-bipyridyl, lipoic, kojic and picolinic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. apsnet.org [apsnet.org]

An In-depth Technical Guide to the Initial Cytotoxicity Screening of Pseudolaric Acid B on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the methodologies and findings related to the initial assessment of Pseudolaric acid B's cytotoxic effects on various cancer cell lines. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying molecular mechanisms.

Introduction to Pseudolaric Acid B (PAB)

Pseudolaric acid B (PAB) is a diterpenoid acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Traditionally used in Chinese medicine for fungal skin infections, PAB has garnered significant scientific interest for its diverse biological activities, including antifungal, anti-inflammatory, and antiangiogenic properties.[1][3] Notably, extensive research has demonstrated its potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, establishing it as a promising candidate for novel anticancer therapeutics.[4][5]

PAB exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[1][6][7] Its molecular action often involves the disruption of microtubule networks, similar to other microtubule-targeting agents.[4][8] This guide focuses on the foundational step in evaluating its potential: the initial in vitro cytotoxicity screening.

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the reported IC50 values for PAB against various human cancer cell lines.

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | CCK-8 |

| 8.3 | 48 | CCK-8 | ||

| 5.76 | 72 | CCK-8 | ||

| HN22 | Head and Neck Cancer | ~0.7 µM/mL* | 24 | Trypan Blue |

| HCT-116 | Colorectal Cancer | 1.11 | Not Specified | Not Specified |

| Various Lines | Multiple | 0.17 - 5.20 | Not Specified | MTT Assay |

| MCF-7 | Breast Cancer | ~1 | Not Specified | Not Specified |

| HepG2 | Liver Cancer | ~1 | Not Specified | Not Specified |

Note: The original unit was µm/mL, which likely corresponds to µM given the context of similar studies. Data compiled from multiple sources.[1][2][4][6][7][9]

Detailed Experimental Protocols

Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. The following sections detail the methodologies for common assays used in the initial screening of PAB.

General Cell Culture and Treatment Workflow

The foundational workflow for any cytotoxicity assay involves cell seeding, compound treatment, incubation, and subsequent viability assessment.

Caption: General workflow for in vitro cytotoxicity screening.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce an orange formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[1]

-

PAB Treatment: Remove the medium and add fresh medium containing various concentrations of PAB (e.g., 0, 2.5, 5, 7.5, 10, 12.5, 15 µM).[1] Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.[1]

-

Reagent Addition: Remove the treatment medium. Add 100 µL of a mixture containing 90 µL of fresh medium and 10 µL of CCK-8 reagent to each well.[1]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

-

Calculation: Calculate cell viability as follows: Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100

Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity. Trypan blue is a dye that cannot penetrate the membrane of live cells but can pass through the compromised membrane of dead cells, staining them blue.

Protocol:

-

Cell Culture: Seed cells in 6-well plates and treat with desired concentrations of PAB for a specified time (e.g., 24 hours).[2]

-

Cell Harvesting: Following incubation, detach the cells using trypsin and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in a small volume of medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[2]

-

Counting: Incubate for 1-2 minutes. Load the mixture onto a hemocytometer.

-

Analysis: Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Calculate the percentage of viable cells.[2]

MTT Assay

The MTT assay is another colorimetric method for assessing cell viability. The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate.

Protocol:

-

Seeding and Treatment: Follow steps 1-3 as described for the CCK-8 assay.

-

MTT Addition: After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength between 540 and 570 nm.

-

Calculation: Use the same formula as for the CCK-8 assay to determine cell viability. The assay has been used to determine IC50 values for PAB in the range of 0.17 to 5.20 µM on various cancer cells.[6][7]

Molecular Mechanisms and Signaling Pathways

PAB's cytotoxic effects are mediated by its influence on several critical intracellular signaling pathways, primarily culminating in apoptosis (programmed cell death).

Induction of Apoptosis via Intrinsic (Mitochondrial) Pathway

A primary mechanism of PAB-induced cell death is through the mitochondrial pathway.[1] PAB treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[10][11][12] This oxidative stress disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][13] Cytochrome c then activates a caspase cascade (Caspase-9 and Caspase-3), leading to the execution of apoptosis.[10][13]

Caption: PAB-induced intrinsic apoptosis pathway.

Induction of Apoptosis via Extrinsic (Death Receptor) Pathway

In some cancer cells, such as head and neck cancer lines, PAB can induce apoptosis through the extrinsic pathway.[2] This involves the upregulation of Death Receptor 5 (DR5). The binding of ligands to DR5 triggers the formation of a death-inducing signaling complex (DISC), which leads to the activation of Caspase-8. Activated Caspase-8 can then directly activate the executioner Caspase-3, initiating apoptosis.[2]

Caption: PAB-induced extrinsic apoptosis pathway.

Inhibition of Pro-Survival Pathways

Beyond inducing apoptosis, PAB also suppresses signaling pathways that promote cell survival and proliferation. In triple-negative breast cancer cells, PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, metabolism, and survival. Its inhibition by PAB contributes significantly to the compound's overall anticancer effect.[1] Other pathways, including MAPK cascades (JNK, ERK, p38) and NF-κB, are also implicated in PAB's mechanism of action.[10][11]

References

- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pseudolaric acid B induces mitotic arrest and apoptosis in both 5-fluorouracil-sensitive and -resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 11. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudolaric acid B suppresses NSCLC progression through the ROS/AMPK/mTOR/autophagy signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pseudolaric acid B induces caspase-dependent cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-fertility Potential of Pseudolaric Acid B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention for its diverse biological activities. While extensively studied for its potent anti-cancer and antifungal properties, early research, particularly in the field of ethnopharmacology, has highlighted its potential as an anti-fertility agent. This technical guide provides a comprehensive overview of the early research into the anti-fertility effects of Pseudolaric acid B, with a focus on its impact on male reproductive parameters. Due to the limited availability of detailed early quantitative studies in readily accessible literature, this guide synthesizes the existing mentions of its anti-fertility action and contextualizes it within the broader understanding of male reproductive toxicology.

Core Concepts in Male Reproductive Toxicology

The male reproductive system is a complex and finely tuned network susceptible to disruption by various chemical agents. Key targets for testicular toxicants include:

-

Spermatogenesis: The process of sperm production within the seminiferous tubules is highly vulnerable. Toxicants can interfere with germ cell division, differentiation, and maturation, leading to reduced sperm counts and abnormalities.

-

Sertoli Cells: These "nurse" cells are essential for providing structural and nutritional support to developing germ cells and maintaining the blood-testis barrier. Damage to Sertoli cells can have profound effects on spermatogenesis.

-

Leydig Cells: Located in the interstitial space of the testes, Leydig cells are responsible for producing testosterone, the primary male sex hormone crucial for spermatogenesis and the maintenance of male secondary sexual characteristics.

-

Hormonal Regulation: The hypothalamic-pituitary-gonadal (HPG) axis meticulously controls testicular function through the interplay of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). Disruption of this axis can lead to hormonal imbalances and impaired fertility.

-

Epididymal Maturation and Sperm Function: Spermatozoa undergo final maturation and acquire motility in the epididymis. The vas deferens serves as the conduit for sperm transport. Toxicants can affect these processes, leading to reduced sperm viability and motility.

Early Research on the Anti-fertility Effects of Pseudolaric Acid B

Early indications of Pseudolaric acid B's anti-fertility effects primarily stem from ethnopharmacological reviews of traditional Chinese medicine. A notable review in the Journal of Ethnopharmacology highlighted the use of Pseudolaric acids A and B as early pregnancy terminating agents in females.[1] While this points to a disruptive effect on reproductive processes, specific details on the mechanisms and quantitative impact, particularly in males, are not extensively documented in these early reviews.

The majority of detailed scientific investigations into Pseudolaric acid B have focused on its cytotoxic and anti-proliferative effects on cancer cells. These studies have revealed that PAB can induce apoptosis (programmed cell death) and disrupt microtubule formation, processes that are also critical for rapidly dividing cells like those involved in spermatogenesis.

Hypothesized Mechanisms of Anti-fertility Action in Males:

Based on the known biological activities of Pseudolaric acid B and the general principles of male reproductive toxicology, several potential mechanisms for its anti-fertility effects can be postulated:

-

Disruption of Spermatogenesis: The cytotoxic properties of PAB could directly target the rapidly dividing germ cells within the seminiferous tubules, leading to a reduction in sperm production. Its ability to interfere with microtubule dynamics is particularly relevant, as microtubules are essential for cell division (mitosis and meiosis) and the structural integrity of sperm.

-

Impact on Sertoli and Leydig Cell Function: PAB's cellular toxicity could also extend to the supportive Sertoli cells and the testosterone-producing Leydig cells. Damage to these cells would indirectly impair spermatogenesis.

-

Hormonal Imbalance: While not directly reported in early literature, any significant disruption to testicular cell function could potentially lead to alterations in hormone production and feedback mechanisms within the HPG axis.

Experimental Protocols for Evaluating Male Anti-fertility Agents

To rigorously assess the anti-fertility effects of a compound like Pseudolaric acid B, a series of standardized in vivo and in vitro experimental protocols are typically employed. The following methodologies are standard in the field and would be necessary to fully characterize the reproductive toxicology of PAB.

In Vivo Studies in Rodent Models (Rats or Mice)

-

Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice are commonly used. Animals are acclimatized and housed under standard laboratory conditions.

-

Dosing and Administration: Pseudolaric acid B would be administered orally (gavage) or via injection (intraperitoneal or subcutaneous) at various dose levels for a specified duration (e.g., 28 to 60 days to cover at least one full cycle of spermatogenesis). A control group receiving the vehicle would be included.

-

Fertility Assessment:

-

Mating Studies: Treated males are cohabited with untreated, fertile females. The number of pregnant females, litter size, and implantation sites are recorded.

-

-

Sperm Parameter Analysis:

-

Sperm Concentration and Motility: Sperm are collected from the cauda epididymis and/or vas deferens. Concentration is determined using a hemocytometer or computer-assisted sperm analysis (CASA). Motility (total and progressive) is also assessed using CASA.

-

Sperm Morphology: Sperm smears are stained (e.g., with Eosin-Nigrosin) to evaluate the percentage of normal and abnormal sperm (e.g., head, midpiece, and tail defects).

-

-

Hormone Analysis:

-

Blood samples are collected to measure serum levels of testosterone, LH, and FSH using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

-

-

Histopathological Examination:

-

Testes and epididymides are collected, weighed, and fixed in a solution like Bouin's fluid.

-

Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

-

Microscopic examination is performed to assess the integrity of the seminiferous tubules, the presence of different germ cell stages, the condition of Sertoli and Leydig cells, and any signs of damage such as vacuolization, germ cell sloughing, or atrophy.

-

Experimental Workflow for In Vivo Male Fertility Study

Signaling Pathways in Male Reproduction

Understanding the signaling pathways that govern testicular function is crucial for elucidating the mechanisms of action of potential anti-fertility agents.

Hypothalamic-Pituitary-Gonadal (HPG) Axisdot

References

The Therapeutic Potential of Cortex pseudolaricis and its Bioactive Diterpenoid, Pseudolaric Acid B: A Technical Guide for Researchers

Abstract

Cortex pseudolaricis, known in Traditional Chinese Medicine (TCM) as Tǔ Jīng Pí (土荆皮), has a long history of use for treating skin diseases, particularly those of fungal origin.[1] Modern phytochemical research has identified pseudolaric acid B (PAB), a diterpenoid, as one of its primary bioactive constituents.[1] PAB has demonstrated a broad spectrum of pharmacological activities, including potent antifungal, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the traditional uses of Cortex pseudolaricis, the extraction and isolation of PAB, its quantitative biological activities, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural product.

Introduction: From Traditional Remedy to Modern Drug Candidate

For centuries, Cortex pseudolaricis, the root bark of the golden larch tree (Pseudolarix kaempferi), has been a staple in TCM for the topical treatment of various dermatological conditions, including tinea (ringworm) and eczema.[1] Its traditional application involves external use only, often prepared as a tincture by soaking in wine or vinegar, or ground into a powder.[2] The therapeutic actions of Cortex pseudolaricis in TCM are described as killing parasites and relieving itching.[2]

Scientific inquiry into the chemical constituents of Cortex pseudolaricis has led to the isolation of several bioactive compounds, with pseudolaric acid B (PAB) emerging as a molecule of significant interest.[1] PAB has been shown to possess a range of biological activities that extend beyond its traditional antifungal use, including anti-proliferative effects against various cancer cell lines and potent anti-inflammatory properties.[1] These findings have spurred further investigation into its mechanisms of action and its potential as a lead compound for the development of novel therapeutics.

Extraction and Isolation of Pseudolaric Acid B

The following protocol outlines a general method for the extraction and isolation of pseudolaric acid B from Cortex pseudolaricis, based on principles described in the scientific literature and patents.[3]

Experimental Protocol: Extraction and Isolation

Objective: To extract and purify Pseudolaric Acid B from the dried root bark of Pseudolarix kaempferi.

Materials:

-

Dried and powdered Cortex pseudolaricis

-

Solvent (e.g., ethanol)

-

Activated carbon

-

Petroleum ether

-

Sodium chloride solution

-

Diethyl ether

-

Dichloromethane

-

Silica gel or alumina for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware and equipment

Procedure:

-

Solvent Extraction:

-

The powdered Cortex pseudolaricis is subjected to solvent extraction, typically with ethanol, through methods such as maceration or reflux.

-

-

Decolorization and Impurity Removal:

-

The resulting extract is treated with activated carbon to remove pigments and other impurities.

-

Fat-soluble impurities are removed by partitioning with petroleum ether. The mixture is thoroughly shaken in a separatory funnel, and the petroleum ether layer is discarded.

-

-

Liquid-Liquid Extraction:

-

The aqueous layer from the previous step is thermally dissolved in a sodium chloride solution.

-

PAB is then extracted from the aqueous solution using diethyl ether. This step is repeated multiple times to ensure complete extraction.

-

-

Concentration:

-

The diethyl ether extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Column Chromatography:

-

The crude extract is subjected to column chromatography for purification. A medium-pressure column packed with silica gel or alumina is commonly used.[3]

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Recrystallization:

-

Fractions containing PAB are pooled, concentrated, and the resulting solid is recrystallized using a solvent system such as dichloromethane-diethyl ether to obtain pure PAB.[3]

-

Quantitative Biological Activity of Pseudolaric Acid B

PAB exhibits potent biological activity across a range of applications. The following tables summarize key quantitative data from various studies.

Anticancer Activity

PAB has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 | [3] |

| HN22 | Head and Neck Cancer | ~0.7 | 24 | [4] |

| Various Tumor Cells | Various | 0.17 - 5.20 | Not Specified | [5] |

| HKC (normal) | Normal Human Kidney | 5.77 | Not Specified | [5] |

Antifungal Activity

The antifungal efficacy of PAB is well-documented, particularly against Candida species. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

| Fungal Species | Resistance Profile | MIC (µg/mL) | Reference |

| Candida tropicalis | Fluconazole-Resistant | 8 - 16 | [6] |

| Candida tropicalis | Fluconazole-Susceptible | 8 - 16 | [6] |

| Colletotrichum gloeosporioides | Not Applicable | EC50: 1.07 | [4] |

Key Signaling Pathways Modulated by Pseudolaric Acid B

PAB exerts its biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. PAB has been shown to inhibit this pathway in cancer cells.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cell survival. PAB has been demonstrated to suppress the activation of this pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation. PAB has been shown to modulate the activity of this pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of PAB.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of PAB on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

Pseudolaric Acid B (PAB)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

PAB Treatment: Treat the cells with various concentrations of PAB (e.g., 0, 2.5, 5, 10, 20, 40 µM) for different time points (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the effect of PAB on the expression and phosphorylation of proteins in a specific signaling pathway (e.g., PI3K/AKT/mTOR).

Materials:

-

Cancer cell line of interest

-

PAB

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with PAB at desired concentrations and time points. Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

Cortex pseudolaricis and its primary bioactive component, pseudolaric acid B, represent a promising area of research for the development of novel therapeutics. The traditional use of this botanical for fungal infections is well-supported by modern scientific evidence demonstrating the potent antifungal activity of PAB. Furthermore, the discovery of its anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p38 MAPK, opens up new avenues for its therapeutic application.

Future research should focus on several key areas. A more detailed elucidation of the molecular targets of PAB will provide a deeper understanding of its mechanisms of action. Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of PAB for various diseases. Furthermore, medicinal chemistry efforts to synthesize PAB analogs could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The information provided in this technical guide serves as a comprehensive resource for researchers embarking on or continuing their investigation into this fascinating and therapeutically promising natural product.

References

- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 2. columbia.edu [columbia.edu]

- 3. CN102603700A - Method for extracting pseudolaric acid from cortex pseudolaricis - Google Patents [patents.google.com]

- 4. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. biocompare.com [biocompare.com]

Pseudolaric Acid B: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the structural elucidation and biological characterization of PAB. It consolidates spectroscopic data, details key experimental methodologies, and visualizes the complex signaling pathways modulated by this natural product. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Structural Elucidation

Spectroscopic Data

The structural integrity of synthetic PAB is consistently verified by comparing its spectroscopic data with that of the natural product.[1]

Table 1: Physicochemical and Spectroscopic Data for Pseudolaric Acid B

| Property | Data | Reference |

| Molecular Formula | C₂₃H₂₈O₈ | [2] |

| Molecular Weight | 432.5 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 167-169 °C | [1] |

| Optical Rotation | [α]D²⁵ -85.6 (c 1.0, CHCl₃) | [1] |

Table 2: ¹H and ¹³C NMR Spectral Data for Pseudolaric Acid B (CDCl₃)

While a complete, unambiguously assigned NMR dataset for the natural product is not available in a single source, the following table compiles representative chemical shifts reported in the literature.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | n.d. | n.d. |

| 2 | n.d. | n.d. |

| 3 | n.d. | n.d. |

| 4 | n.d. | n.d. |

| 5 | n.d. | n.d. |

| 6 | n.d. | n.d. |

| 7 | n.d. | n.d. |

| 8 | n.d. | n.d. |

| 9 | n.d. | n.d. |

| 10 | n.d. | n.d. |

| 11 | n.d. | n.d. |

| 12 | n.d. | n.d. |

| 13 | n.d. | n.d. |

| 14 | n.d. | n.d. |

| 15 | n.d. | n.d. |

| 16 | n.d. | n.d. |

| 17 | n.d. | n.d. |

| 18 | n.d. | n.d. |

| 19 | n.d. | n.d. |

| 20 | n.d. | n.d. |

| OAc | n.d. | n.d. |

| CO₂Me | n.d. | n.d. |

| COOH | n.d. | n.d. |

n.d. - not determined from available search results.

Table 3: Mass Spectrometry Data for Pseudolaric Acid B

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 433.1784 | 455.1603 | Further fragmentation data is required for a detailed analysis. |

Experimental Protocols

Objective: To determine the carbon-hydrogen framework of Pseudolaric acid B.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified Pseudolaric acid B in approximately 0.5 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire one-dimensional proton NMR spectra using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire one-dimensional carbon NMR spectra with proton decoupling.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

2D NMR Experiments: To establish connectivity and stereochemistry, perform a suite of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Processing and Analysis: Process the raw data using appropriate NMR software. Chemical shifts are typically referenced to the residual solvent peak.

Objective: To determine the molecular weight and elemental composition of Pseudolaric acid B and to study its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Pseudolaric acid B in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Full Scan MS Analysis:

-

Acquire mass spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Determine the accurate mass of the molecular ion to calculate the elemental composition.

-

-

Tandem MS (MS/MS) Analysis:

-

Select the molecular ion as the precursor ion for collision-induced dissociation (CID).

-

Vary the collision energy to induce fragmentation and acquire the product ion spectra.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide valuable structural information.

-

Biological Characterization

Pseudolaric acid B exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It is known to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. A key mechanism of its action is the disruption of microtubule dynamics.

Anticancer Activity and Signaling Pathways

PAB has been shown to inhibit the proliferation of a wide range of cancer cells, including those of the breast, liver, lung, and cervix. Its cytotoxic effects are mediated through the modulation of multiple oncogenic signaling pathways.

dot

Caption: PAB modulates multiple signaling pathways to induce anticancer effects.

Experimental Protocols

Objective: To investigate the effect of Pseudolaric acid B on the expression and phosphorylation status of key signaling proteins.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., HepG2, MCF-7) to 70-80% confluency and treat with various concentrations of PAB or vehicle control for a specified duration (e.g., 24, 48 hours).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

dot

Caption: A typical workflow for Western blot analysis.

Objective: To determine the effect of Pseudolaric acid B on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Treat cancer cells with PAB as described for the Western blot analysis.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Objective: To quantify the induction of apoptosis by Pseudolaric acid B.

Methodology:

-

Cell Culture and Treatment: Treat cancer cells with PAB as previously described.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

dot

Caption: Interpretation of Annexin V/PI staining results.

Conclusion

Pseudolaric acid B is a promising natural product with a complex chemical structure and a wide range of biological activities. Its structural elucidation has been accomplished through extensive spectroscopic analysis and confirmed by total synthesis. The potent anticancer effects of PAB are attributed to its ability to disrupt microtubule dynamics and modulate a multitude of critical signaling pathways. This technical guide provides a foundational resource for researchers aiming to further investigate the therapeutic potential of Pseudolaric acid B and its derivatives. Future research should focus on obtaining a definitive X-ray crystal structure to unequivocally establish its three-dimensional architecture and on conducting preclinical and clinical studies to evaluate its efficacy and safety as a potential therapeutic agent.

References

A Comparative Analysis of the Biological Activities of Pseudolaric Acid A and Pseudolaric Acid B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB), diterpenoids isolated from the root bark of Pseudolarix kaempferi, have garnered significant interest in the scientific community for their potent biological activities, particularly their anticancer and antifungal properties.[1][2][3] This technical guide provides a comprehensive comparison of the biological activities of PAA and PAB, focusing on their cytotoxic effects against cancer cells. It includes a detailed summary of quantitative data, experimental methodologies for key assays, and visual representations of their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Pseudolarix kaempferi, the golden larch, has a long history in traditional Chinese medicine for treating fungal skin infections.[2] Modern phytochemical investigations have identified pseudolaric acids as the primary bioactive constituents. Among them, Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB) are the most abundant and have been the subject of extensive research. While both compounds exhibit significant cytotoxicity against a range of cancer cell lines, their underlying mechanisms of action differ, presenting distinct opportunities for therapeutic development.[2][4] PAB has been more extensively studied and is known to act as a microtubule-destabilizing agent, while recent studies have identified PAA as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[5][6][7] This guide aims to provide a detailed, comparative overview of the biological activities of these two promising natural products.

Quantitative Data: Cytotoxicity

The cytotoxic effects of Pseudolaric acid A and Pseudolaric acid B have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the tables below for direct comparison.

Table 1: IC50 Values of Pseudolaric Acid A (PAA) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 0.60 | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | 1.36 | [8] |

| A549 | Lung Carcinoma | 2.72 | [8] |

| HeLa | Cervical Carcinoma | 2.92 | [8] |

| SW480 | Colorectal Carcinoma | 6.16 | [8] |

Table 2: IC50 Values of Pseudolaric Acid B (PAB) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.26 | [9] |

| HOP-18 | Lung Cancer | 1.2 | [9] |

| SK-OV-3 | Ovarian Cancer | 1.2 | [9] |

| HCT-116 | Colorectal Cancer | 1.11 | [10] |

| Leukemia Cell Lines (Average) | Leukemia | 1.59 ± 0.47 | [11] |

| HeLa | Cervical Carcinoma | 10 | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to determine the biological activity of Pseudolaric acids A and B.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of PAA or PAB that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Culture: Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640, MEM) supplemented with fetal calf serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and allowed to attach for 24 hours.[8]

-

Drug Treatment: PAA or PAB is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment:

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals, which are then dissolved in a solubilization solution. The absorbance is measured using a microplate reader.

-

CCK-8 Assay: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells. The absorbance is measured at 450 nm.[13]

-

Trypan Blue Exclusion Assay: Cells are harvested and stained with trypan blue. Viable cells exclude the dye, while non-viable cells take it up. The number of viable and non-viable cells is counted using a hemocytometer.[14]

-

SRB (Sulphorhodamine B) Assay: Cells are fixed and stained with SRB dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of pseudolaric acid A as a new Hsp90 inhibitor uncovers its potential anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heat shock proteins as hallmarks of cancer: insights from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]